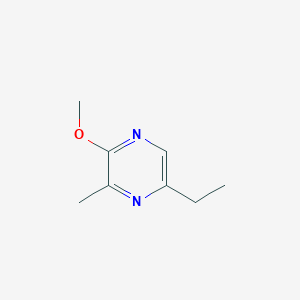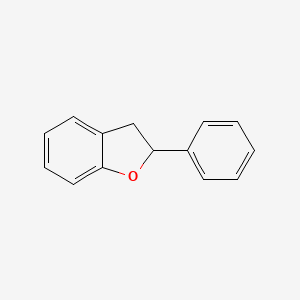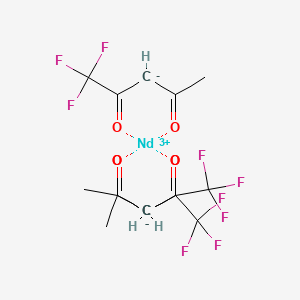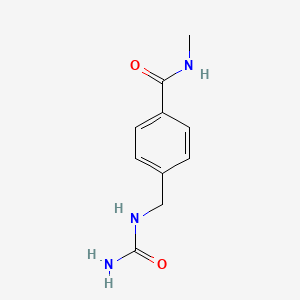
5-Ethyl-2-methoxy-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methoxy-3-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound is known for its distinct aroma, often described as nutty or roasted, making it a valuable ingredient in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-3-methylpyrazine typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines. One common method is the reaction of 2-methylpyrazine with ethyl iodide in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methoxy-3-methylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while reduction produces dihydropyrazines .
Applications De Recherche Scientifique
5-Ethyl-2-methoxy-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, including its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, such as antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism by which 5-Ethyl-2-methoxy-3-methylpyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its nutty aroma, similar to 5-Ethyl-2-methoxy-3-methylpyrazine.
2-Ethyl-3-methylpyrazine: Another compound with a nutty and roasted aroma, used in flavoring.
2,5-Dimethylpyrazine: Commonly found in roasted foods and used as a flavoring agent.
Uniqueness
This compound stands out due to its specific combination of ethyl, methoxy, and methyl groups, which contribute to its unique aroma profile and chemical properties. This makes it particularly valuable in applications where a distinct nutty and roasted flavor is desired .
Propriétés
Numéro CAS |
93034-73-2 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5-ethyl-2-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-9-8(11-3)6(2)10-7/h5H,4H2,1-3H3 |
Clé InChI |
KTGLSFZUDOBUIA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C(=N1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)




![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)

![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)

![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)



